

An In-depth Technical Guide to 7-bromo-4H-1,3-benzodioxine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-bromo-4H-1,3-benzodioxine

Cat. No.: B1311463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on **7-bromo-4H-1,3-benzodioxine**. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, some information, particularly regarding experimental protocols and certain physical properties, is extrapolated from data on closely related compounds, such as the 6-bromo isomer, and should be considered hypothetical. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.

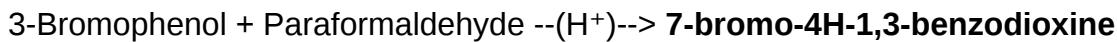
Core Chemical Properties

7-bromo-4H-1,3-benzodioxine is a halogenated derivative of the heterocyclic compound 4H-1,3-benzodioxine. While specific, experimentally determined quantitative data for the 7-bromo isomer is scarce, the fundamental properties can be summarized. For comparative purposes, the known properties of the isomeric 6-bromo-4H-1,3-benzodioxine are provided.

Table 1: Physicochemical Properties of Bromo-4H-1,3-benzodioxine Isomers

Property	7-bromo-4H-1,3-benzodioxine	6-bromo-4H-1,3-benzodioxine (for comparison)
CAS Number	499770-95-5[1][2]	90050-61-6
Molecular Formula	C ₈ H ₇ BrO ₂	C ₈ H ₇ BrO ₂ [3]
Molecular Weight	215.04 g/mol [1]	215.04 g/mol [3]
Melting Point	Data not available	43-47 °C[3]
Boiling Point	Data not available	80-90 °C at 0.13 mbar[3]
Solubility	Data not available	Data not available
Appearance	Data not available	Crystalline solid[3]

Synthesis and Experimental Protocols


A definitive, published experimental protocol for the synthesis of **7-bromo-4H-1,3-benzodioxine** is not currently available. However, a plausible synthetic route can be designed based on the established synthesis of the 6-bromo isomer and general methodologies for the preparation of substituted benzodioxanes.

The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde.[3] A similar strategy, substituting 4-bromophenol with 3-bromophenol, is a logical approach for the synthesis of the 7-bromo isomer.

Proposed Synthesis of 7-bromo-4H-1,3-benzodioxine

The proposed reaction involves the electrophilic aromatic substitution of 3-bromophenol with formaldehyde (from paraformaldehyde) to form a hydroxymethyl intermediate, which then undergoes intramolecular cyclization to yield the benzodioxine ring.

Reaction Scheme:

Hypothetical Experimental Protocol

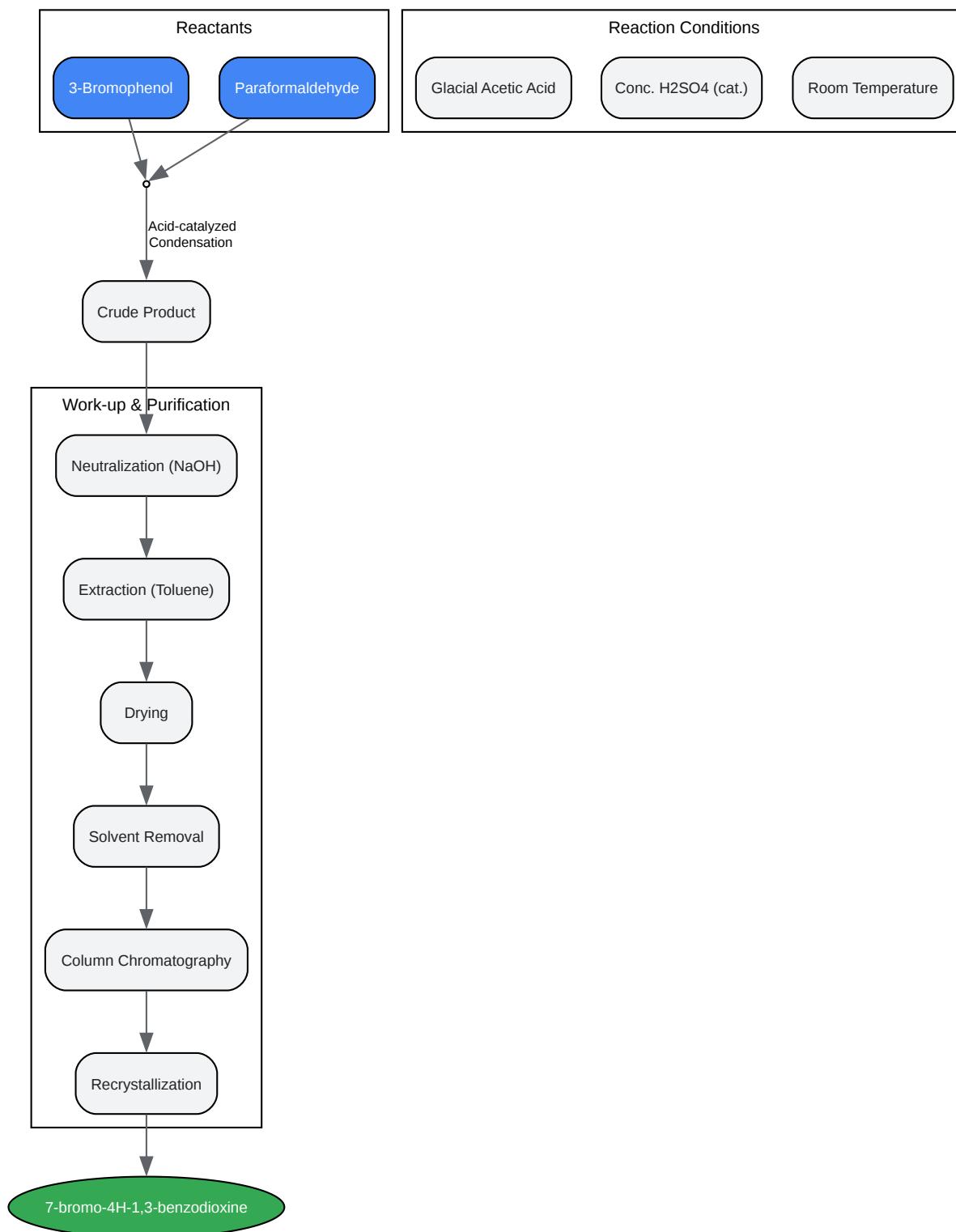
Materials:

- 3-Bromophenol (reactant)
- Paraformaldehyde (reactant)
- Glacial Acetic Acid (solvent)
- Concentrated Sulfuric Acid (catalyst)
- Toluene (extraction solvent)
- Sodium Hydroxide (for neutralization)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
- Hexane (for recrystallization)
- Diisopropyl ether (for recrystallization)

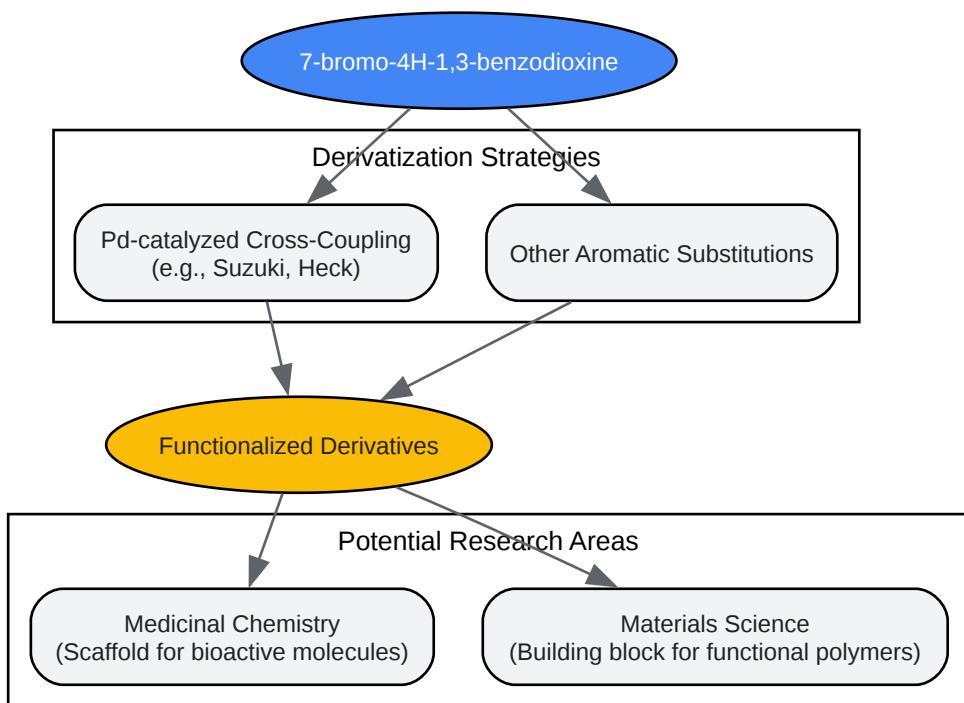
Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve 3-bromophenol (1.0 eq) and paraformaldehyde (2.0-3.0 eq) in glacial acetic acid.
- Acid Catalysis: Cool the mixture in an ice bath to 0-5 °C. Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 10 °C.
- Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

- Extraction: Extract the aqueous mixture with toluene (3 x volumes). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a mixture of hexane and diisopropyl ether to yield pure **7-bromo-4H-1,3-benzodioxine**.


Reactivity and Potential Applications

The chemical reactivity of **7-bromo-4H-1,3-benzodioxine** is largely dictated by the bromo-substituted aromatic ring. The bromine atom serves as a versatile functional handle for a variety of organic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of diverse substituents at the 7-position, enabling the synthesis of a library of derivatives.


The benzodioxane scaffold is a common motif in many biologically active compounds. Therefore, **7-bromo-4H-1,3-benzodioxine** represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and potential logical relationships for the application of **7-bromo-4H-1,3-benzodioxine**.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **7-bromo-4H-1,3-benzodioxine**.

[Click to download full resolution via product page](#)

Caption: Logical relationships for the potential applications of **7-bromo-4H-1,3-benzodioxine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 6-BROMO-4H-1,3-BENZODIOXINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-bromo-4H-1,3-benzodioxine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311463#7-bromo-4h-1-3-benzodioxine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com